2'-C-ethynylcytidine
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Overview
Description
2’-C-Ethynylcytidine is a nucleoside analog known for its potent antitumor activity. It functions primarily as an inhibitor of RNA polymerases I, II, and III, making it a valuable compound in cancer research and treatment . This compound has shown significant efficacy in preclinical models of various cancers, highlighting its potential as a therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: This is typically achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired position .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the principles of nucleoside analog production, involving large-scale chemical synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2’-C-Ethynylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ethynyl group, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the cytidine moiety, impacting its biological activity.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the ethynyl group.
Major Products: The major products formed from these reactions include various derivatives of 2’-C-ethynylcytidine, each with potentially unique biological activities .
Scientific Research Applications
2’-C-Ethynylcytidine has a wide range of applications in scientific research:
Mechanism of Action
2’-C-Ethynylcytidine exerts its effects by being metabolized into ethynylcytidine triphosphate within tumor cells. This metabolite competitively inhibits RNA polymerases I, II, and III, leading to the inhibition of RNA synthesis. This disruption in RNA synthesis activates RNase L, resulting in apoptosis of the cancer cells . The compound’s ability to inhibit multiple RNA polymerases makes it particularly effective against a wide range of cancers .
Comparison with Similar Compounds
3’-C-Ethynylcytidine: Another nucleoside analog with similar inhibitory effects on RNA polymerases.
2’-Deoxy-5-fluorouridine: Often used in combination with 2’-C-ethynylcytidine for enhanced antitumor activity.
Uniqueness: 2’-C-Ethynylcytidine stands out due to its potent inhibition of RNA polymerases and its ability to induce apoptosis through RNase L activation. Its unique ethynyl group also allows for specific chemical modifications, making it a versatile compound in both research and therapeutic applications .
Properties
IUPAC Name |
4-amino-1-[3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-2-11(18)8(16)6(5-15)19-9(11)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPQMWCSENOFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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